

Application Notes and Protocols for 4-BROMO-3-METHOXYPHENOL BENZYL ETHER

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Compound of Interest

Compound Name: 4-BROMO-3-METHOXYPHENOL
BENZYL ETHER

Cat. No.: B066074

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and utilization of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER**, a versatile building block in medicinal chemistry and organic synthesis. This document offers detailed experimental protocols for its preparation and subsequent application in palladium-catalyzed cross-coupling reactions, highlighting its potential in the development of novel therapeutic agents.

Chemical Properties and Data

Table 1: Physicochemical Properties of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER**

Property	Value	Reference
CAS Number	171768-67-5	[1]
Molecular Formula	C ₁₄ H ₁₃ BrO ₂	[1]
Molecular Weight	293.16 g/mol	[1][2]
Physical Form	Liquid	
Purity	≥98%	
Storage	Sealed in dry, room temperature	

Experimental Protocols

Protocol 1: Synthesis of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER via Williamson Ether Synthesis

This protocol details the synthesis of the title compound from its precursor, 4-bromo-3-methoxyphenol, through a Williamson ether synthesis. This reaction is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3]

Reaction Scheme:

Materials:

- 4-bromo-3-methoxyphenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (to make a ~0.5 M solution of the phenol).
- **Addition of Benzyl Bromide:** To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- **Reaction:** Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Dissolve the residue in diethyl ether and transfer to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** as a liquid.

Table 2: Representative Data for the Synthesis of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER**

Starting Material	Product	Yield (%)	Purity (%)	Analytical Method
4-bromo-3-methoxyphenol	4-BROMO-3-METHOXYPHENOL BENZYL ETHER	85-95	>98	¹ H NMR, ¹³ C NMR, GC-MS

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Derivatives

The bromine atom of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.^[4]^[5] This allows for the synthesis of a diverse library of biphenyl derivatives, which are common scaffolds in pharmacologically active molecules.^[4]

Reaction Scheme:

Materials:

- **4-BROMO-3-METHOXYPHENOL BENZYL ETHER**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., aqueous potassium carbonate solution)
- Solvent (e.g., Toluene or 1,4-Dioxane)
- Schlenk flask or similar reaction vessel for inert atmosphere
- Inert gas (Argon or Nitrogen)
- Ethyl acetate
- Water

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a Schlenk flask, add **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), and the solvent.
- Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Addition of Base: Add the aqueous base (e.g., 2 M K_2CO_3 , 2.0 eq) to the reaction mixture.
- Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- Work-up:
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

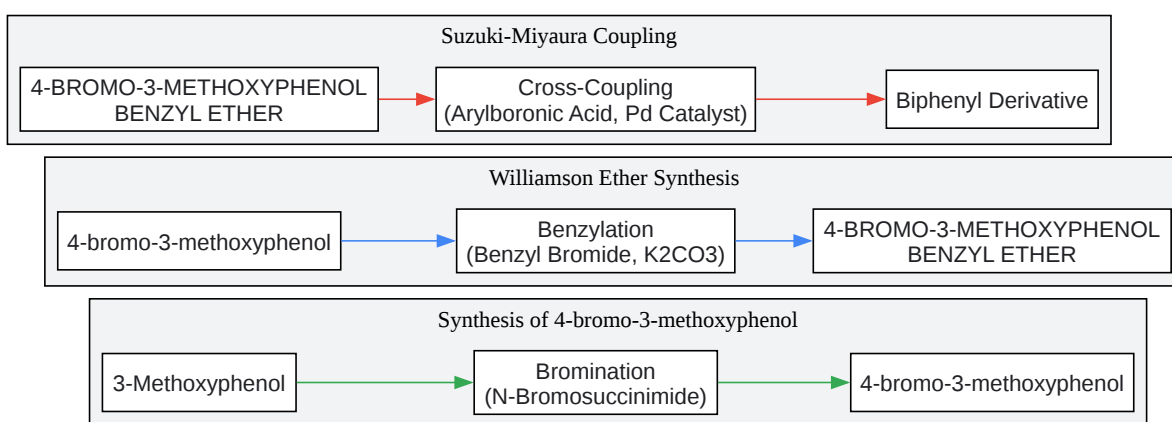
Table 3: Representative Data for Suzuki-Miyaura Coupling

Aryl Bromide	Arylboronic Acid	Product	Yield (%)	Purity (%)
4-BROMO-3-METHOXYPHENOL BENZYL ETHER	Phenylboronic acid	5-benzyloxy-2-methoxy-1,1'-biphenyl	75-85	>97

Application in Drug Discovery: Targeting Cancer Signaling Pathways

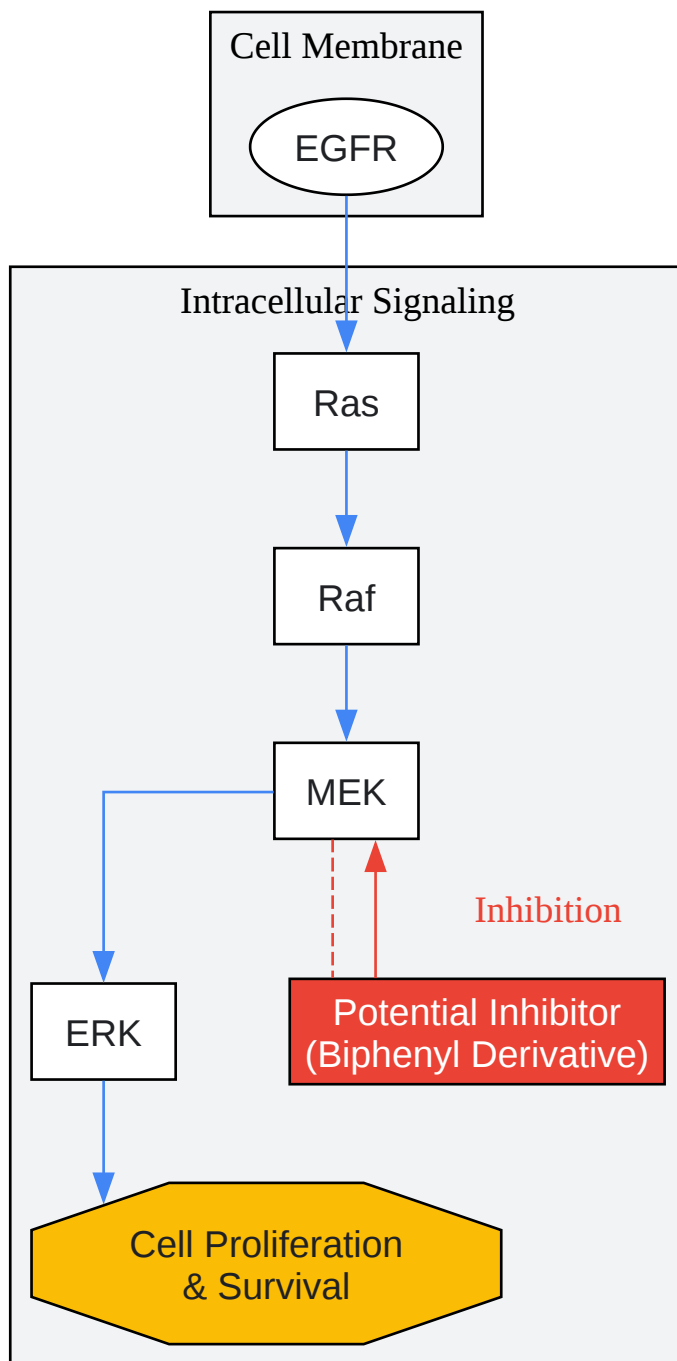
Aryl benzyl ether and biphenyl moieties are prevalent in a variety of bioactive molecules, including those with anti-cancer properties.[6][7] The synthesized biphenyl derivatives from **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** can be further functionalized and screened for their potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR signaling pathway.[8]

Visualizations



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Caption: Experimental workflow for the synthesis and application of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER**.



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Caption: Conceptual diagram of a biphenyl derivative targeting the EGFR/MEK/ERK signaling pathway.

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